N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE
Description
This compound is a fluorinated benzothiazole derivative with a propanamide backbone modified by a 4-fluorophenyl sulfanyl group and a morpholine-containing ethyl substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Key structural features include:
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S2.ClH/c23-16-4-6-17(7-5-16)30-15-8-20(28)27(10-9-26-11-13-29-14-12-26)22-25-21-18(24)2-1-3-19(21)31-22;/h1-7H,8-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJFQFJNQHDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)CCSC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the morpholine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with several classes of molecules, as detailed below:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Diversity: The benzothiazole core of the target compound contrasts with triazole () or pyrimidine () backbones. Benzothiazoles are known for their role in kinase inhibition and anticancer activity, while triazoles often serve as bioisosteres for amides or esters .
Fluorination Patterns :
- The target compound and ’s chromen-pyrimidine derivative both feature multiple fluorine atoms. Fluorination typically improves lipophilicity, metabolic stability, and target affinity .
Sulfur-Containing Groups: The 4-fluorophenyl sulfanyl group in the target compound differs from sulfonyl () or sulfonamide () moieties.
Solubility-Enhancing Moieties: The morpholinoethyl group in the target compound parallels the use of sodium carbonate in ’s synthesis, both aiming to improve aqueous solubility. Morpholine rings are common in drug design for their balanced hydrophilicity .
Research Findings and Implications
Synthetic Challenges: The synthesis of sulfanyl-linked compounds (as in the target) requires precise control to avoid oxidation to sulfonyl derivatives, a common issue noted in ’s triazole-thione synthesis .
Biological Potential: Hydroxamic acids in showed antioxidant activity, suggesting that the target compound’s sulfanyl group could similarly participate in radical scavenging. However, the absence of a hydroxamic acid moiety may limit this effect .
Patent Trends :
- ’s fluorinated chromen-pyrimidine derivative highlights the pharmaceutical industry’s focus on fluorine-rich scaffolds, supporting the target compound’s relevance in drug discovery .
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide hydrochloride is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and antimicrobial treatments.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole Ring : Provides a foundation for biological activity.
- Fluorine Substituents : Enhance lipophilicity and potentially increase bioactivity.
- Morpholine Group : Often associated with improved pharmacokinetic properties.
Chemical Formula
The molecular formula is , and it features a complex arrangement that contributes to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. For instance, compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation .
Table 1: Summary of Anticancer Studies
| Study Reference | Type of Cancer | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 5.01 | COX-II Inhibition | |
| Colon Cancer | 0.52 | Enzyme Inhibition |
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity. Benzothiazole derivatives are known to exhibit both antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics. The presence of the sulfonyl group enhances interaction with microbial targets .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 10 µg/mL | Bactericidal |
| S. aureus | 5 µg/mL | Bactericidal |
| C. albicans | 15 µg/mL | Fungicidal |
Case Study 1: In Vitro Evaluation
A study conducted on a series of benzothiazole derivatives, including our compound of interest, revealed significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, showcasing the potential for further development into therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into how modifications affect biological activity. For example, the introduction of fluorine atoms has been correlated with increased potency against specific cancer types, suggesting that further optimization could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
